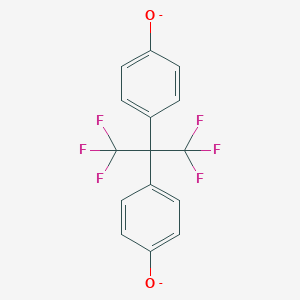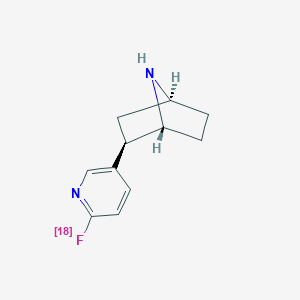![molecular formula C17H21Cl2NO4 B221384 Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.
Mécanisme D'action
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate enhances the inhibitory effects of GABAergic neurotransmission, which can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. Some of the biochemical and physiological effects of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate include:
1. Increased inhibition of neuronal activity: By enhancing the inhibitory effects of GABAergic neurotransmission, Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
2. Reduced seizure activity: Studies have shown that Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce seizure activity in animal models of epilepsy.
3. Reduced drug-seeking behavior: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neuronal activity.
2. Well-tolerated: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to be well-tolerated in preclinical and clinical studies, which makes it a useful tool for studying the therapeutic effects of GABA modulation in humans.
Some of the limitations of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate include:
1. Limited bioavailability: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has limited bioavailability, which can make it difficult to achieve therapeutic levels in the brain.
2. Limited stability: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate. Some of these include:
1. Clinical trials: Clinical trials are currently underway to investigate the efficacy of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate in a variety of neurological and psychiatric disorders.
2. Novel formulations: Researchers are exploring novel formulations of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate that can improve its bioavailability and stability.
3. Combination therapies: Researchers are exploring the potential of combining Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate with other drugs to enhance its therapeutic effects.
4. Mechanistic studies: Researchers are conducting mechanistic studies to better understand the role of GABA in neuronal activity and the therapeutic effects of GABA modulation.
Méthodes De Synthèse
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with piperidine and ethyl chloroformate to form Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: Studies have shown that Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to investigate its efficacy in humans.
2. Addiction: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are currently underway to investigate its efficacy in humans.
3. Anxiety and Depression: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to investigate its efficacy in humans.
Propriétés
Nom du produit |
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C17H21Cl2NO4 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Cl2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
Clé InChI |
DLERBDLFWJCZBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)


![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
